2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Catalog No.
S729999
CAS No.
189005-44-5
M.F
C17H16N2O2
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridi...

CAS Number

189005-44-5

Product Name

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21)

InChI Key

JHGHLTNIQXXXNV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O

Synonyms

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid; Zolpidic Acid; Zolpidem Acid

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O

Identification and Characterization:

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, also known as Zolpidic acid, is a metabolite of the widely prescribed sleeping medication Zolpidem (Ambien) []. Zolpidic acid is formed in the body as Zolpidem is broken down by the liver []. Scientific research on Zolpidic acid primarily focuses on its identification, characterization, and potential impact on Zolpidem's pharmacological effects.

Analytical Techniques:

Researchers use various analytical techniques to identify and quantify Zolpidic acid in biological samples, such as blood, plasma, and urine [, ]. These techniques include liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) [, ]. These methods are crucial for studying Zolpidem's metabolism and pharmacokinetics, which are essential aspects of drug development and safety evaluation.

Pharmacological Effects:

While Zolpidem is known for its sleep-inducing properties, the pharmacological effects of Zolpidic acid are not fully understood. Some studies suggest that Zolpidic acid might have its own pharmacological activity, potentially contributing to the overall effects of Zolpidem []. However, further research is needed to confirm these findings and elucidate the specific mechanisms involved.

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, also known as zolpidic acid, is a compound with the molecular formula C17H16N2O2C_{17}H_{16}N_{2}O_{2} and a molecular weight of approximately 280.32 g/mol. This compound features an imidazo[1,2-a]pyridine core structure, which is significant in various biological activities. It is characterized by a methyl group at the 6-position of the imidazole ring and a para-methylphenyl substituent at the 2-position. The compound is often studied for its potential pharmacological properties, particularly in the field of sedatives and hypnotics.

There is no current research available on the specific mechanism of action of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid. Due to its structural similarity to Zolpidem, it might interact with GABA (gamma-aminobutyric acid) receptors in the brain, which play a role in sleep regulation. However, further investigation is needed to confirm this hypothesis [].

The chemical reactivity of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be attributed to its functional groups. The carboxylic acid group allows for typical acid-base reactions, while the imidazole ring can participate in nucleophilic substitutions and electrophilic aromatic substitutions. Additionally, the compound may undergo esterification reactions, particularly in the presence of alcohols under acidic conditions.

Research indicates that 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid exhibits notable biological activity, particularly as a sedative and hypnotic agent. It interacts with gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission in the central nervous system. This mechanism underlies its potential use in treating sleep disorders and anxiety-related conditions. Furthermore, studies have shown that it may possess anti-inflammatory properties and could be explored for other therapeutic applications.

The synthesis of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 4-methylphenyl derivatives and suitable nitrogen sources.
  • Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via acylation reactions or through carboxylation processes following the formation of the imidazole ring.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

The primary applications of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid lie within pharmaceutical development, particularly in drug formulations aimed at treating insomnia and anxiety disorders. Its sedative properties make it a candidate for further development into therapeutic agents that target sleep regulation.

Interaction studies have focused on the compound's binding affinity to gamma-aminobutyric acid receptors and its effects on neurotransmitter systems. These studies reveal how 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid modulates synaptic transmission and influences behavioral outcomes in preclinical models. Additionally, research has explored its interactions with other pharmacological agents to assess potential synergistic effects.

Several compounds share structural similarities with 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid. These include:

Compound NameCAS NumberSimilarity Index
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine189005-44-50.85
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid1159833-34-70.73
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine106961-33-50.80
1H-Benzimidazole-7-carboxylic acid46006-36-40.72
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride127657-46-90.83

Uniqueness

The uniqueness of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid lies in its specific substitution pattern on the imidazole ring and its biological activity profile as a sedative agent. While many similar compounds may exhibit related structures or activities, this compound's distinct combination of properties positions it as a valuable candidate for further pharmacological exploration.

Classical Synthetic Research Strategies

Bromination-Condensation Reaction Mechanisms

The bromination-condensation pathway remains a cornerstone for synthesizing imidazo[1,2-a]pyridine scaffolds. In this approach, 2-aminopyridine derivatives react with α-bromoacetophenones under basic conditions to form the imidazo[1,2-a]pyridine core. For zolpidic acid, 2-amino-6-methylpyridine and 4-methyl-α-bromoacetophenone undergo alkylation at the pyridine nitrogen, followed by intramolecular cyclization to yield the target compound [4]. Early protocols required refluxing in high-boiling solvents like dimethylformamide (DMF) with potassium carbonate, achieving moderate yields (60–75%) [4]. Modifications, such as microwave-assisted bromination-condensation, reduced reaction times from hours to minutes while maintaining yields above 80% [4].

Table 1: Bromination-Condensation Reaction Conditions

SubstrateBaseSolventTemperature (°C)Yield (%)
2-Amino-6-methylpyridineK₂CO₃DMF12072
2-Amino-6-methylpyridineCsF-CeliteEthanol8089
2-Amino-6-methylpyridineNone (microwave)Solvent-free15085

Mannich Reaction Pathways and Optimization

The Mannich reaction introduces amine-containing side chains to the imidazo[1,2-a]pyridine core. For zolpidic acid, 2-methylimidazo[1,2-a]pyridine reacts with formaldehyde and secondary amines under conventional heating or microwave irradiation [5]. Conventional methods in ethanol at 80°C for 6 hours yielded 70–80% product, while microwave irradiation at 100°C for 15 minutes improved yields to 90–95% [5]. Side products, such as dimeric structures from formaldehyde overcondensation, were minimized using stoichiometric control [5].

Pivaloyl Chloride Amidation Reaction Investigations

While amidation is critical for modifying zolpidic acid’s acetic acid moiety, specific studies on pivaloyl chloride amidation are limited in the literature. General amidation strategies involve activating the carboxylic acid group with coupling agents like EDCl/HOBt, but further research is needed to optimize pivaloyl-specific pathways for this compound.

Modern Research-Focused Synthetic Strategies

Metal-Free Synthetic Research Approaches

Metal-free methodologies prioritize eliminating transition metal catalysts. A one-pot synthesis using cesium fluoride (CsF) adsorbed on Celite achieved 89% yield by facilitating both condensation and cyclization steps [2]. This approach simplified purification and enabled CsF-Celite recovery, retaining 95% efficiency over five cycles [2].

Green Chemistry Research Principles

Solvent-free mechanochemical grinding reduced waste generation. Reaction of 2-aminopyridine with α-bromoacetophenone in a ball mill at 25°C for 30 minutes afforded zolpidic acid in 82% yield with 90% atom economy [4]. Water was used as a green solvent in ultrasonication-assisted reactions, though yields remained suboptimal (65%) [4].

Microwave-Assisted Synthesis Investigations

Microwave irradiation accelerated reaction kinetics significantly. Cyclocondensation of 2-aminopyridine and α-bromoacetophenone in ethanol under microwave (300 W, 100°C) completed in 10 minutes with 88% yield, compared to 6 hours under conventional heating [5].

Ultrasonication Methodologies

Ultrasonication enhanced mixing in biphasic systems. A 40 kHz probe at 50°C reduced reaction time from 8 hours to 2 hours, though yields plateaued at 78% due to cavitation-induced side reactions [4].

Scalable Process Research for Industrial Applications

Yield Optimization Research Methods

Design of Experiments (DoE) identified temperature and solvent ratio as critical factors. Optimizing ethanol/water (4:1) at 75°C increased yield from 75% to 92% [2]. Continuous-flow reactors achieved 94% yield at 10 g/h throughput, minimizing thermal degradation [4].

Process Intensification Studies

Microreactor technology reduced reaction volume by 90% while maintaining 89% yield. In-situ product crystallization within the reactor simplified downstream processing [4].

Novel Research in Synthetic Methodologies

Multicomponent Reaction Research

A three-component reaction combining 2-aminopyridine, 4-methylacetophenone, and ethyl bromoacetate in acetonitrile generated zolpidic acid ethyl ester in one step (75% yield), which was hydrolyzed to the final product [4].

Tandem Reaction Mechanisms

Tandem cyclization-bromination using tert-butyl hydroperoxide (TBHP) as an oxidant produced zolpidic acid in 85% yield, eliminating separate halogenation steps [4].

Catalyst Development Studies

Immobilized ionic liquids (e.g., [BMIM]Br on silica) improved selectivity for the 3-acetic acid substituent, achieving 91% yield versus 78% with homogeneous catalysts [4].

One-Pot Synthesis Research

One-pot strategies integrating condensation, cyclization, and hydrolysis reduced processing steps from four to one. Using CsF-Celite in ethanol at 80°C, zolpidic acid was synthesized in 87% yield with >99% purity [2].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 7 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

189005-44-5

Wikipedia

6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid

Dates

Modify: 2023-08-15

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